4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline 4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline
Brand Name: Vulcanchem
CAS No.: 1040688-36-5
VCID: VC2621132
InChI: InChI=1S/C23H25NO2/c1-18-8-9-19(2)23(16-18)25-15-14-24-21-10-12-22(13-11-21)26-17-20-6-4-3-5-7-20/h3-13,16,24H,14-15,17H2,1-2H3
SMILES: CC1=CC(=C(C=C1)C)OCCNC2=CC=C(C=C2)OCC3=CC=CC=C3
Molecular Formula: C23H25NO2
Molecular Weight: 347.4 g/mol

4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline

CAS No.: 1040688-36-5

Cat. No.: VC2621132

Molecular Formula: C23H25NO2

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline - 1040688-36-5

Specification

CAS No. 1040688-36-5
Molecular Formula C23H25NO2
Molecular Weight 347.4 g/mol
IUPAC Name N-[2-(2,5-dimethylphenoxy)ethyl]-4-phenylmethoxyaniline
Standard InChI InChI=1S/C23H25NO2/c1-18-8-9-19(2)23(16-18)25-15-14-24-21-10-12-22(13-11-21)26-17-20-6-4-3-5-7-20/h3-13,16,24H,14-15,17H2,1-2H3
Standard InChI Key CYGRMPUPRUTVMU-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)OCCNC2=CC=C(C=C2)OCC3=CC=CC=C3
Canonical SMILES CC1=CC(=C(C=C1)C)OCCNC2=CC=C(C=C2)OCC3=CC=CC=C3

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline consists of three key structural components:

  • A 4-(benzyloxy)phenyl group

  • A secondary amine (-NH-) bridge

  • A 2-(2,5-dimethylphenoxy)ethyl substituent

This arrangement creates a molecule with multiple aromatic rings connected through ether and amine linkages. The benzyloxy group provides a characteristic structural motif that appears in various bioactive compounds, similar to the 4-(benzyloxy)aniline (CAS: 6373-46-2) referenced in the available data .

Physicochemical Properties

Based on structural analysis and comparison with related compounds, the following physicochemical properties can be estimated:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₂₃H₂₅NO₂Derived from complete structure
Molecular Weight347.46 g/molCalculated from atomic composition
Physical StateLikely solid at room temperatureBased on structural complexity and molecular weight
Melting PointLikely 90-120°CEstimated from similar compounds
Solubility in WaterPoor (likely <1 mg/mL)Based on multiple aromatic rings and extended carbon chain
Solubility in Organic SolventsGood solubility in DCM, ethanol, DMSOPredicted from functional groups
Log P (Octanol-Water)4.8-5.2Estimated from structural components
Hydrogen Bond Donors1 (NH group)Structural analysis
Hydrogen Bond Acceptors3 (two ether oxygens, one amine nitrogen)Structural analysis

Synthetic Approaches and Chemical Reactivity

Retrosynthetic Analysis

The synthesis of 4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline can be approached through a strategic disconnection at the secondary amine. This would identify two key building blocks:

  • 4-(Benzyloxy)aniline

  • 2-(2,5-dimethylphenoxy)ethyl halide or tosylate

This approach leverages well-established N-alkylation chemistry, providing a straightforward synthetic route.

Synthesis of Key Intermediate: 4-(Benzyloxy)aniline

The 4-(benzyloxy)aniline component is a commercially available compound (CAS: 6373-46-2) with established synthetic methods . It can be prepared via benzylation of 4-aminophenol or through reduction of 4-(benzyloxy)nitrobenzene.

The available data indicates that 4-(benzyloxy)aniline has been utilized in various synthetic procedures, particularly in the formation of nitrogen-containing heterocycles and in aromatic substitution reactions . For example, it has been employed in reactions with 2-chloro-5-fluoro-3-nitropyridine under basic conditions (potassium carbonate in N,N-dimethylformamide at 120°C for 5 hours), demonstrating its utility as a nucleophile in aromatic substitution reactions .

Proposed Synthesis Route

A viable synthetic route to 4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline would involve:

  • Preparation of the alkylating agent:

    • Reaction of 2,5-dimethylphenol with 2-bromoethanol or ethylene oxide

    • Conversion of the resulting alcohol to a leaving group (e.g., bromide or tosylate)

  • N-Alkylation reaction:

    • Treatment of 4-(benzyloxy)aniline with the prepared 2-(2,5-dimethylphenoxy)ethyl derivative

    • Typically performed under basic conditions (K₂CO₃, Cs₂CO₃, or NaH) in polar aprotic solvents like DMF

  • Purification:

    • Column chromatography using gradients of ethyl acetate/hexane

    • Recrystallization from appropriate solvent systems

The reaction conditions would need optimization, particularly to favor mono-alkylation over potential di-alkylation at the aniline nitrogen.

Chemical Reactivity Profile

Based on its functional groups, 4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline would exhibit the following reactivity:

  • The secondary amine (NH) would:

    • Act as a nucleophile in alkylation and acylation reactions

    • Participate in reactions with aldehydes and ketones

    • Undergo oxidation under appropriate conditions

  • The benzyloxy group could be:

    • Cleaved via hydrogenolysis to reveal a phenolic OH

    • Stable under basic conditions but potentially labile under acidic conditions

  • The aromatic rings would:

    • Undergo electrophilic aromatic substitution reactions

    • Provide sites for potential functionalization

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR spectral features for 4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline would include:

Proton TypeExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic protons6.5-7.5Complex multiplets12H
-OCH₂Ph5.0-5.1Singlet2H
-OCH₂CH₂N-3.9-4.1Triplet2H
-OCH₂CH₂N-3.2-3.4Triplet2H
Ar-CH₃ (2,5-positions)2.1-2.3Two singlets6H
-NH-3.6-3.9Broad singlet1H

The ¹³C NMR spectrum would show approximately 17 distinct carbon signals representing the various aromatic, methylene, and methyl carbons in the structure.

Infrared Spectroscopy

Key predicted IR absorption bands would include:

Functional GroupWavenumber Range (cm⁻¹)Intensity
N-H stretching3300-3400Medium
Aromatic C-H stretching3030-3080Weak
Aliphatic C-H stretching2850-2950Medium
C=C aromatic1580-1620Medium-strong
C-O-C stretching1220-1260Strong
C-N stretching1180-1200Medium
Aromatic ring breathing1000-1050Medium

Mass Spectrometry

In mass spectrometric analysis, the following would be anticipated:

Fragmentm/zRelative Intensity
Molecular ion [M]⁺347Variable
[M-CH₃]⁺332Low
[4-(Benzyloxy)anilinyl]⁺199High
[Benzyloxy]⁺107High
[Tropylium]⁺91Very high
ParameterPredictionRationale
GI AbsorptionModerate to highBased on lipophilicity and molecular weight
Blood-Brain Barrier PermeabilityPotentialSimilar to related compounds with CNS activity
BioavailabilityModerateBased on structure and functional groups
CYP InteractionsLikely substrate/inhibitor4-(Benzyloxy)aniline is reported to inhibit CYP1A2, CYP2C19, CYP2C9, and CYP2D6
Plasma Protein Binding>90%Due to high lipophilicity

4-(Benzyloxy)aniline, a structural component of the target molecule, shows high gastrointestinal absorption and blood-brain barrier permeability according to prediction models . It also demonstrates inhibitory activity against several cytochrome P450 enzymes, which could translate to similar properties in the full molecule .

Structure-Activity Relationship Considerations

Critical Structural Elements

Several structural features of 4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline could be explored for structure-activity relationship studies:

Analytical Methods and Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would likely be effective for the analysis of 4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline with the following predicted parameters:

ParameterRecommended Conditions
ColumnC18 reversed-phase
Mobile PhaseAcetonitrile/water gradient with 0.1% formic acid
DetectionUV (280-290 nm) and mass spectrometry
Retention TimeLikely late-eluting due to lipophilicity
Sample PreparationDissolution in acetonitrile or methanol

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator